4-(Difluoromethyl)oxan-4-ol
Description
4-(Difluoromethyl)oxan-4-ol is an organic compound with the molecular formula C6H10F2O2. It is characterized by the presence of a difluoromethyl group attached to an oxan-4-ol ring.
Properties
IUPAC Name |
4-(difluoromethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(9)1-3-10-4-2-6/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWCBYFFLBLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)oxan-4-ol typically involves the introduction of the difluoromethyl group through radical pathways. One common method is the reaction of oxan-4-ol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in acetonitrile (MeCN) has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanones.
Reduction: Reduction reactions can convert it into difluoromethyl-substituted alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxanones, while reduction can produce difluoromethyl-substituted alcohols .
Scientific Research Applications
4-(Difluoromethyl)oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)oxan-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoromethyl oxan-4-ol
- 4-Difluoromethyl pyrazole
- Difluoromethyl diazomethane
Uniqueness
4-(Difluoromethyl)oxan-4-ol is unique due to its specific structural features, such as the presence of both an oxan-4-ol ring and a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .
Biological Activity
4-(Difluoromethyl)oxan-4-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research and medicine, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethyl group attached to an oxan-4-ol structure. Its molecular formula is , which indicates that it contains both fluorine and hydroxyl functional groups, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The presence of fluorine atoms can enhance the antimicrobial efficacy of compounds.
- Anti-inflammatory Effects: Compounds with similar structures are known to modulate inflammatory responses.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | Antitumor | 6.92 | |
| 7-Bromo-1,3-dimethyl-1H-indole | Antimicrobial | 10.5 | |
| IMB-1406 | Antitumor | 8.99 |
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Antitumor Activity Study : A study evaluated the cytotoxic effects of a related compound on various cancer cell lines (A549, MCF-7, DU145, HepG2). The results indicated significant inhibition rates with IC50 values ranging from 6.92 to 8.99 µM, suggesting strong antitumor potential .
- Mechanistic Insights : Research on similar oxan derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways, involving the regulation of proteins such as Bax and Bcl-2 .
Applications in Research
The unique structure of this compound makes it a valuable candidate for various applications:
Chemistry : It can serve as a building block for synthesizing more complex molecules in organic synthesis.
Biology : Investigated for its enzyme inhibition properties and interactions with biological macromolecules.
Medicine : Explored for potential therapeutic applications, particularly in oncology and infectious diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
